Cas no 2408964-01-0 (tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate)

Tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate is a carbamate-protected amine compound featuring both a hydroxyl and a tert-butoxycarbonyl (Boc) group. The Boc group serves as a robust protecting group for amines, enabling selective reactions in multi-step synthetic processes. The hydroxyl functionality provides a versatile handle for further derivatization, such as esterification or etherification. This compound is particularly useful in organic synthesis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic conditions. Its structural features make it a valuable building block for constructing complex molecules with precise control over reactivity.
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate structure
2408964-01-0 structure
Product name:tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
CAS No:2408964-01-0
MF:C12H25NO3
MW:231.331804037094
CID:5902744
PubChem ID:165682739

tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
    • EN300-7272136
    • 2408964-01-0
    • Inchi: 1S/C12H25NO3/c1-6-12(15,7-2)8-9-13-10(14)16-11(3,4)5/h15H,6-9H2,1-5H3,(H,13,14)
    • InChI Key: SNRWPKUREFSUNC-UHFFFAOYSA-N
    • SMILES: OC(CC)(CC)CCNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 231.18344366g/mol
  • Monoisotopic Mass: 231.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7272136-5.0g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
5.0g
$1821.0 2025-03-11
Enamine
EN300-7272136-0.1g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
0.1g
$553.0 2025-03-11
Enamine
EN300-7272136-0.25g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
0.25g
$579.0 2025-03-11
Enamine
EN300-7272136-0.05g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
0.05g
$528.0 2025-03-11
Enamine
EN300-7272136-2.5g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
2.5g
$1230.0 2025-03-11
Enamine
EN300-7272136-10.0g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
10.0g
$2701.0 2025-03-11
Enamine
EN300-7272136-0.5g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
0.5g
$603.0 2025-03-11
Enamine
EN300-7272136-1.0g
tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate
2408964-01-0 95.0%
1.0g
$628.0 2025-03-11

Additional information on tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate

tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate: A Comprehensive Overview

tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate, identified by the CAS number 2408964-01-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate, has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies and analytical techniques have further elucidated its characteristics, making it a subject of ongoing research.

The tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate structure is characterized by a tert-butyl group attached to a carbamate functional group, with a hydroxypentyl chain containing an ethyl substituent. This combination of functional groups imparts the compound with versatile reactivity and physical properties. Researchers have explored its role in polymer synthesis, where its ability to act as a crosslinking agent has been leveraged to develop advanced materials with tailored mechanical properties.

Recent studies have focused on the synthesis of tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate through various routes, including stepwise condensation reactions and more efficient one-pot methods. These investigations have highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and purity. For instance, a 2023 study published in *Journal of Organic Chemistry* demonstrated that the use of a polar aprotic solvent significantly enhances the reaction efficiency, leading to a more sustainable synthesis pathway.

The physical properties of tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate are equally intriguing. Its melting point and boiling point have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into its thermal stability. These properties are crucial for applications in high-performance polymers and coatings, where thermal resistance is a key requirement.

In terms of applications, tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate has shown promise in the development of biodegradable polymers. Its hydroxypentyl chain contributes to the biocompatibility of the resulting materials, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. A 2022 study in *Biomaterials Science* highlighted its potential as a precursor for polyurethanes with enhanced biodegradation rates.

Moreover, the compound's reactivity has been exploited in click chemistry reactions, where it serves as a versatile building block for constructing complex molecular architectures. Its ability to undergo both nucleophilic and electrophilic substitutions makes it a valuable intermediate in organic synthesis.

Recent advancements in computational chemistry have also shed light on the electronic structure of tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate, revealing insights into its reactivity at the molecular level. Density functional theory (DFT) calculations have been employed to study its electronic distribution and reaction mechanisms, providing a deeper understanding of its behavior in various chemical transformations.

In conclusion, tert-butyl N-(3-ethyl-3-hydroxypentyl)carbamate (CAS No 2408964-01-0) stands out as a compound with multifaceted applications and intriguing chemical properties. Ongoing research continues to uncover new avenues for its utilization, solidifying its position as an important molecule in modern chemistry.

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